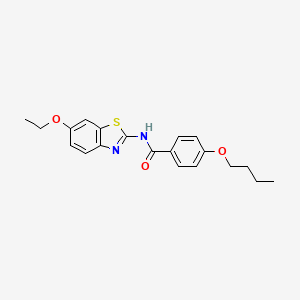

4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Descripción

4-Butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted with ethoxy and butoxy groups. The compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structure combines a benzamide moiety linked to a benzothiazole ring, with substituents at the 4-position (butoxy) on the benzamide and the 6-position (ethoxy) on the benzothiazole. These substitutions are critical for modulating solubility, bioavailability, and target interactions .

For example, derivatives with methoxy, nitro, or trifluoromethyl substituents exhibit antimicrobial activity via DNA gyrase inhibition or antifungal effects through cytochrome P450 (CYP51) interactions .

Propiedades

IUPAC Name |

4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-3-5-12-25-15-8-6-14(7-9-15)19(23)22-20-21-17-11-10-16(24-4-2)13-18(17)26-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZBQSCJRKAKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 6-ethoxy-1,3-benzothiazole-2-amine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize waste and reduce the environmental impact of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring, enhancing the compound’s chemical diversity .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The benzothiazole ring is known to interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, highlighting structural differences and biological activities:

Key Trends and Insights:

Substituent Position and Antimicrobial Activity Ethoxy vs. Methoxy: Methoxy-substituted benzothiazoles (e.g., BTC-j) exhibit strong antimicrobial activity against gram-negative bacteria (MIC: 3.125 µg/mL for E. coli), likely due to enhanced DNA gyrase binding . Ethoxy groups, as in the target compound, may offer similar or reduced activity depending on steric effects.

Enzyme Inhibition Mechanisms

- DNA Gyrase : BTC-j and related analogs inhibit bacterial DNA gyrase (PDB: 3G75), with docking scores correlating to MIC values .

- CYP51 : Trifluoromethyl-substituted derivatives (e.g., N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide) are hypothesized to target fungal CYP51, analogous to azole antifungals .

Structural and Crystallographic Data Benzothiazole-benzamide hybrids (e.g., N-(1,3-benzothiazol-2-yl)benzamide) form stable monoclinic crystals (a = 5.9479 Å, b = 16.8568 Å), suggesting predictable packing patterns that influence solubility .

Synthetic Accessibility

- Ultrasonic irradiation methods reduce reaction times (e.g., from 12 hours to 45 minutes) for benzamide derivatives compared to conventional reflux, improving yield by ~20% .

Actividad Biológica

4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound's structure includes a benzamide group linked to a benzothiazole ring, with butoxy and ethoxy substituents that enhance its chemical properties and biological efficacy.

The synthesis of 4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 6-ethoxy-1,3-benzothiazole-2-amine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is generally conducted in dichloromethane under controlled conditions to achieve high yields and purity .

Chemical Structure

The molecular formula for this compound is C20H22N2O3S, with a molecular weight of approximately 370.5 g/mol. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to 4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial activity. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi by disrupting cellular processes . The mechanism often involves interference with enzyme activity or membrane integrity.

Anticancer Potential

This compound has been explored for its potential anticancer properties. The benzothiazole moiety is known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that it may inhibit specific molecular targets involved in cancer cell proliferation .

The biological activity of 4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can be attributed to its ability to bind to specific enzymes or receptors within microbial and cancerous cells. This interaction may inhibit essential biochemical pathways, resulting in reduced cell viability and growth.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other benzothiazole derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Aminobenzothiazole | Antimicrobial, anticancer | Simple amine substitution |

| 6-Ethoxy-1,3-benzothiazole-2-amine | Antimicrobial | Ethoxy substitution enhances solubility |

| 4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | Antimicrobial, anticancer | Methoxy group may alter electronic properties |

Study on Anticonvulsant Activity

A series of benzothiazole derivatives were evaluated for anticonvulsant activity using the maximal electroshock (MES) test. While this study did not specifically include 4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, it highlights the potential for similar compounds to exhibit neurological effects without significant neurotoxicity .

Investigation into Anticancer Effects

Recent research involving various benzothiazole derivatives indicated promising results in inhibiting tumor growth in vitro. The study focused on the interaction between these compounds and specific cancer cell lines, demonstrating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.